molecular formula C8H9F3N2O B578116 5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine CAS No. 1250497-38-1

5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine

Cat. No.: B578116
CAS No.: 1250497-38-1
M. Wt: 206.168
InChI Key: RRSQARCDZVEEMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Substitution Reaction: A methyl group is introduced at the 5-position of the pyridine ring.

    Etherification: The 6-position of the pyridine ring is then substituted with a 2,2,2-trifluoroethoxy group.

    Amination: Finally, an amine group is introduced at the 3-position of the pyridine ring.

The reaction conditions often involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group or the trifluoroethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives with modified functional groups .

Scientific Research Applications

5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine: has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine: can be compared with other similar compounds, such as:

    5-Methyl-6-ethoxypyridin-3-amine: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.

    5-Methyl-6-(2,2,2-trifluoroethoxy)pyridine: Lacks the amine group at the 3-position.

    6-(2,2,2-Trifluoroethoxy)pyridin-3-amine: Lacks the methyl group at the 5-position.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c1-5-2-6(12)3-13-7(5)14-4-8(9,10)11/h2-3H,4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSQARCDZVEEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734392
Record name 5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250497-38-1
Record name 5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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